

Commercial Sources and Application Notes for (2S)-2-Methyltetradecanoyl-CoA Standard

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Compound of Interest

Compound Name: (2S)-2-methyltetradecanoyl-CoA

Cat. No.: B1254913

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the commercial availability of the synthetic **(2S)-2-methyltetradecanoyl-CoA** standard and outlines its application in relevant biological assays. This information is intended to support researchers in the fields of biochemistry, metabolic disorders, and drug development.

Commercial Availability

The synthetic **(2S)-2-methyltetradecanoyl-CoA** standard is a specialized biochemical reagent. A key commercial source for this compound is:

Supplier	Product Name	CAS Number
MedChemExpress	(2S)-2-Methyltetradecanoyl-CoA	157401-02-0

Researchers are advised to contact the supplier directly for the most current information on product availability, purity, and pricing.

Biological Context and Applications

(2S)-2-Methyltetradecanoyl-CoA is the activated coenzyme A thioester of (2S)-2-methyltetradecanoic acid, a 2-methyl-branched-chain fatty acid (BCFA). BCFAs are

physiologically significant molecules involved in several metabolic pathways. The CoA-activated form is a critical intermediate for enzymatic reactions.

Peroxisomal Alpha- and Beta-Oxidation

One of the primary metabolic fates of 2-methyl-branched-chain fatty acids is degradation through peroxisomal α - and β -oxidation. Due to the methyl group at the α -carbon, these fatty acids cannot be directly processed by the standard β -oxidation pathway. They first undergo α -oxidation, a process that removes a single carbon from the carboxyl end.

The resulting molecule can then enter the β -oxidation pathway. The stereochemistry of the methyl group is crucial. The (2S)-isomer is the substrate for subsequent enzymatic steps in the β -oxidation pathway. The enzyme α -methylacyl-CoA racemase is responsible for converting the (2R)-isomer to the biologically active (2S)-isomer. Therefore, **(2S)-2-methyltetradecanoyl-CoA** serves as a key substrate and analytical standard in the study of these pathways and their associated enzymes.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) Activation

Branched-chain fatty acyl-CoAs are known to be potent endogenous ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α). PPAR α is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Activation of PPAR α leads to the upregulation of genes involved in fatty acid uptake and oxidation. The use of **(2S)-2-methyltetradecanoyl-CoA** in in vitro assays can help to elucidate the specific role of this BCFA in PPAR α signaling and to screen for potential therapeutic modulators of this pathway.

Experimental Protocols

While a specific, detailed experimental protocol for an assay using **(2S)-2-methyltetradecanoyl-CoA** as a standard is not readily available in the public domain, a general procedure for a relevant enzyme assay is outlined below. This protocol for an α -Methylacyl-CoA Racemase Activity Assay is based on established methodologies for similar substrates and can be adapted for **(2S)-2-methyltetradecanoyl-CoA**.

Principle

The activity of α -methylacyl-CoA racemase can be determined by monitoring the conversion of the (2R)-isomer to the (2S)-isomer. In this adapted protocol, we will assume the use of **(2S)-2-methyltetradecanoyl-CoA** as a standard for the quantification of the product of the reverse reaction, or as a substrate to measure its depletion. A more direct assay would involve starting with the (2R)-isomer and measuring the formation of the (2S)-product. The quantification of the acyl-CoA esters is typically achieved by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Materials

- **(2S)-2-methyltetradecanoyl-CoA** standard (from a commercial source)
- (2R)-2-methyltetradecanoyl-CoA (substrate)
- Recombinant or purified α -methylacyl-CoA racemase
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT)
- Quenching Solution (e.g., 10% acetic acid in acetonitrile)
- LC-MS/MS system with a C18 reverse-phase column

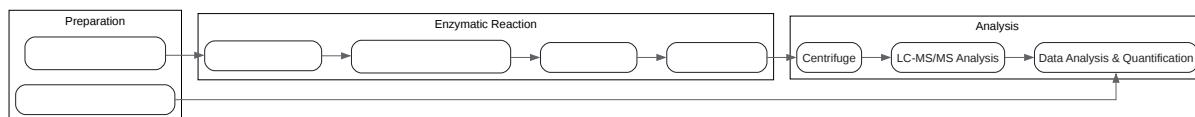
Procedure

- Standard Curve Preparation: Prepare a series of dilutions of the **(2S)-2-methyltetradecanoyl-CoA** standard in the assay buffer. A typical concentration range would be from 0.1 μ M to 10 μ M. These standards will be used to generate a standard curve for quantification.
- Enzyme Reaction:
 - In a microcentrifuge tube, prepare the reaction mixture by combining the assay buffer, a known concentration of the substrate ((2R)-2-methyltetradecanoyl-CoA, e.g., 50 μ M), and any necessary cofactors.
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding the α -methylacyl-CoA racemase enzyme (e.g., 1-5 μ g).

- Incubate the reaction at 37°C for a defined period (e.g., 10, 20, 30 minutes). Time-course experiments are recommended to ensure the reaction is in the linear range.
- As a negative control, prepare a reaction mixture without the enzyme.
- Reaction Quenching: Stop the reaction by adding an equal volume of the cold quenching solution.
- Sample Preparation for LC-MS/MS:
 - Centrifuge the quenched reaction mixture to pellet any precipitated protein (e.g., 14,000 x g for 10 minutes at 4°C).
 - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared standards and samples onto the LC-MS/MS system.
 - Separate the (2R)- and (2S)-isomers using an appropriate gradient on the C18 column. Chiral chromatography may be necessary for baseline separation if the isomers are not chromatographically resolved on a standard C18 column.
 - Detect the parent and fragment ions of 2-methyltetradecanoyl-CoA using multiple reaction monitoring (MRM) in positive ion mode.
- Data Analysis:
 - Generate a standard curve by plotting the peak area of the **(2S)-2-methyltetradecanoyl-CoA** standard against its concentration.
 - Quantify the amount of **(2S)-2-methyltetradecanoyl-CoA** produced in the enzymatic reaction by interpolating its peak area from the standard curve.
 - Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of enzyme.

Visualizations

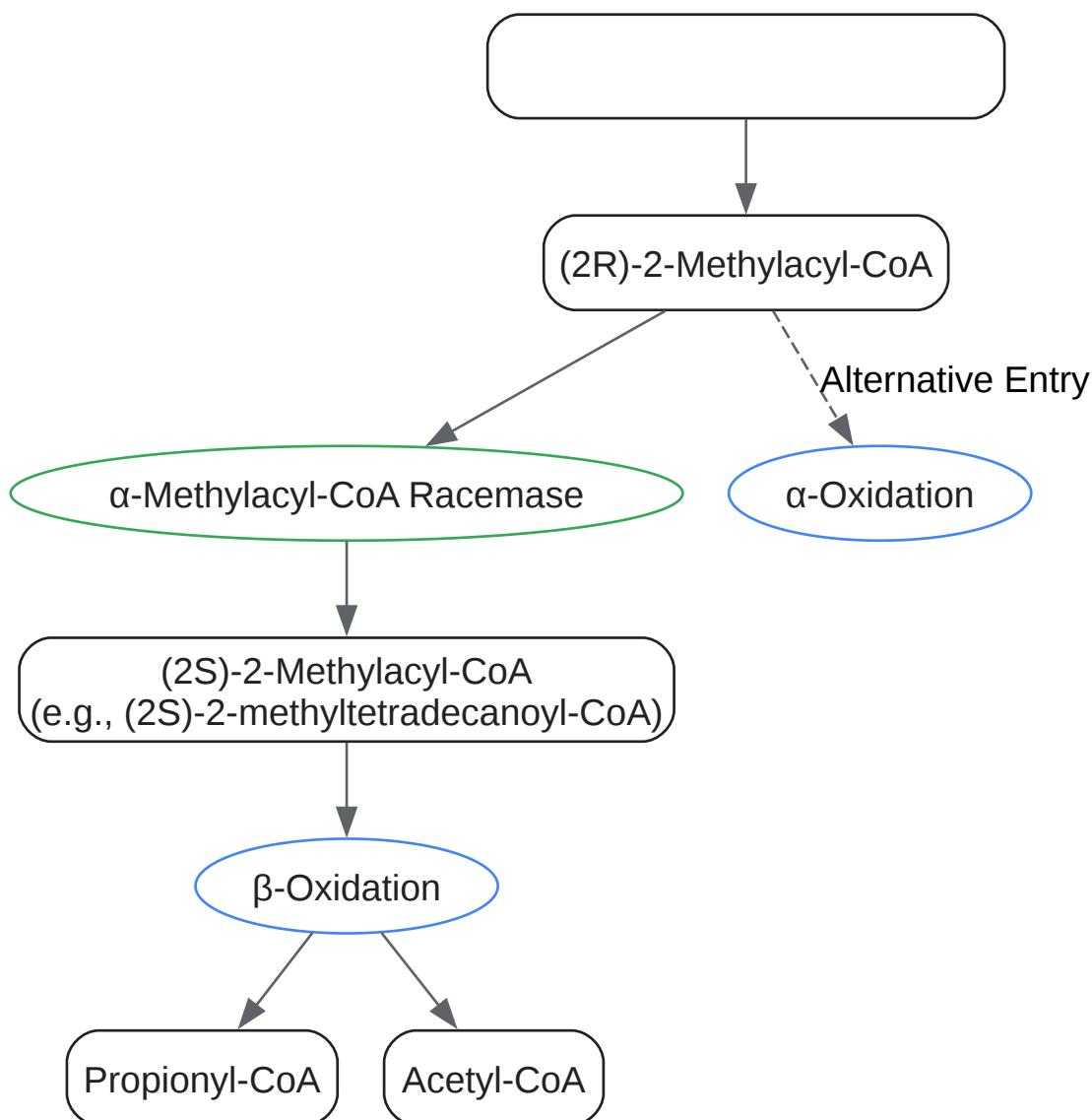
Logical Workflow for α -Methylacyl-CoA Racemase Activity Assay



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Caption: Workflow for α -Methylacyl-CoA Racemase Activity Assay.

Signaling Pathway Context: Peroxisomal Fatty Acid Oxidation

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Caption: Role of (2S)-2-Methylacyl-CoA in Peroxisomal Oxidation.

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